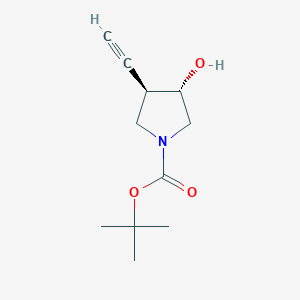
1-(2-Fluoro-4-methylbenzyl)-piperazine dihydrochloride
Overview
Description
1-(2-Fluoro-4-methylbenzyl)piperidin-4-amine dihydrochloride, also known as 4-Fluoroisobutyrylfentanyl or p-FIBF, is a synthetic opioid compound that belongs to the fentanyl family. It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of the compound is C13H21Cl2FN2. It has an average mass of 295.224 Da and a monoisotopic mass of 294.106567 Da .Physical And Chemical Properties Analysis
The compound has a molecular weight of 295.22 g/mol. Further physical and chemical properties are not specified in the search results.Scientific Research Applications
Synthesis and Structural Studies
Researchers have synthesized various benzylpiperazine derivatives, including compounds related to "1-(2-Fluoro-4-methylbenzyl)-piperazine dihydrochloride", to study their chemical structures and potential as cerebral vasodilators. These efforts include confirming the structures of metabolites through synthesis of authentic compounds (H. Ohtaka, M. Hori, R. Iemura, H. Yumioka, 1989). Additionally, studies on polymorphs of lomeridine dihydrochloride, a compound with a similar structure, have been conducted to understand its molecular conformations and suitability for pharmaceutical preparations (Y. Hiramatsu, H. Suzuki, A. Kuchiki, H. Nakagawa, S. Fujii, 1996).
Metabolism and Pharmacokinetics
The metabolism of related compounds has been thoroughly investigated to understand their biotransformation pathways in rats. This includes studying the metabolic fate through the synthesis of carbon-14 labeled derivatives and analyzing the absorption, distribution, metabolism, excretion, and effects on drug-metabolizing enzymes after multiple oral administrations in rats (T. Kawashima, O. Satomi, N. Awata, 1991).
Potential Therapeutic Applications
Several studies have focused on the potential therapeutic applications of benzylpiperazine derivatives, including their antibacterial activities and potential as antipsychotic agents. For instance, novel 1,4-disubstituted piperazines have been synthesized and evaluated for their antibacterial activities against resistant strains of Staphylococcus aureus (S. Shroff, S. K. Mishra, P. Mohanta, I. Baitharu, A. K. Behera, 2022). Additionally, research into the synthesis of flunarizine, a known drug for treating migraines and dizziness, demonstrates the importance of these compounds in pharmaceutical development (A. Narsaiah, J. Kumar, 2010).
Safety and Hazards
properties
IUPAC Name |
1-[(2-fluoro-4-methylphenyl)methyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2.2ClH/c1-10-2-3-11(12(13)8-10)9-15-6-4-14-5-7-15;;/h2-3,8,14H,4-7,9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPLYKOSBHKUCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCNCC2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoro-4-methylbenzyl)-piperazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(1R,2S)-2-[2-(4-ethylphenyl)ethynyl]cyclopentan-1-ol](/img/structure/B1486850.png)
![1-{Octahydrocyclopenta[c]pyrrol-4-yl}piperidine-4-carboxamide dihydrochloride](/img/structure/B1486853.png)
![4-[(Oxolan-3-yl)methyl]-1,4-diazepan-5-one hydrochloride](/img/structure/B1486854.png)
![4-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepan-5-one dihydrochloride](/img/structure/B1486855.png)
![1-[(3-Fluorothiolan-3-yl)methyl]piperazine dihydrochloride](/img/structure/B1486856.png)
![7-Methyl-2,7-diazaspiro[4.4]nonane-1,8-dione](/img/structure/B1486857.png)